
Cyclopropyl(pyridin-4-yl)methanone
Übersicht
Beschreibung
Cyclopropyl(pyridin-4-yl)methanone is a chemical compound with the linear formula C9H10ClNO . It is a derivative of the cyclopropyl group and pyridin-4-yl group .
Synthesis Analysis
The synthesis of this compound and its derivatives has been studied . The central cycle was opened to provide (pyridin-4-yl)(pyrimidin-4-yl)methane derivatives which were prepared from the corresponding ketone precursor . After preparing (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone, derivatives were synthesized and evaluated toward a panel of protein kinases .Chemical Reactions Analysis
This compound and its derivatives have been involved in various chemical reactions. For instance, new compounds were synthesized and evaluated, in which the central cycle was opened to provide (pyridin-4-yl)(pyrimidin-4-yl)methane derivatives . Another study described an efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions .Wissenschaftliche Forschungsanwendungen
Overview
Cyclopropyl(pyridin-4-yl)methanone is a compound of interest in various scientific research fields due to its unique structural features. This compound, characterized by a cyclopropyl group attached to a pyridin-4-yl)methanone moiety, has been explored for its potential applications in different areas of chemistry and biochemistry. While specific studies directly addressing this compound were not found, research on related cyclopropane derivatives and pyridine compounds offers insights into potential applications and chemical behaviors that could be relevant for this compound.
Chemical Synthesis and Reactivity
Cyclopropane derivatives, including those similar to this compound, have been extensively studied for their unique reactivity patterns. The activation of the CH2 group adjacent to cyclopropane rings through oxidation is a notable reaction pathway, leading to the formation of carbonylcyclopropanes. This reaction is crucial for developing synthetic routes to cyclopropylketones, demonstrating the potential of this compound in synthetic organic chemistry (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).
Catalysis
The structural features of this compound suggest its potential utility in catalysis, especially in transformations involving cyclopropane rings. Studies on organocatalysis and metal-catalyzed reactions have highlighted the importance of cyclopropane derivatives in developing novel catalytic processes. These compounds have been utilized in stereo- and regiocontrolled cleavages of cyclopropane rings and in allylic substitutions, underscoring their potential in catalytic applications (Kočovský, 1994).
Biological Applications
Pyridine derivatives, closely related to the pyridin-4-yl)methanone part of the molecule, exhibit a wide range of biological activities. They have been investigated for their antiviral properties, with many pyridine compounds showing effectiveness against various viruses. This suggests potential research avenues for this compound in medicinal chemistry, especially in the development of new antiviral agents (Alizadeh & Ebrahimzadeh, 2021).
Corrosion Inhibition
Quinoline derivatives, which share structural similarities with pyridine, have been recognized for their efficacy as corrosion inhibitors. Given the structural features of this compound, it could be explored for its potential as a corrosion inhibitor, particularly in metal protection against corrosion in industrial applications (Verma, Quraishi, & Ebenso, 2020).
Wirkmechanismus
Target of Action
Cyclopropyl(pyridin-4-yl)methanone is a compound that has been found to have potential biological activitySimilar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that the compound is part of a class of molecules that have been synthesized and evaluated for their protein kinase inhibitory potency . This suggests that the compound may interact with its targets, possibly protein kinases, leading to changes in the activity of these proteins.
Biochemical Pathways
Cyclopropane, a structural motif in the compound, is widespread in natural products and is usually essential for biological activities . It’s possible that the compound may affect pathways involving cyclopropane. Additionally, the compound may influence pathways involving indole derivatives, which are known to possess various biological activities .
Result of Action
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may have similar effects.
Action Environment
It’s known that the success of similar compounds in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that environmental factors could potentially influence the action of this compound.
Eigenschaften
IUPAC Name |
cyclopropyl(pyridin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9(7-1-2-7)8-3-5-10-6-4-8/h3-7H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJWQQOAIREZMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(2-phenylethyl)amino]propanoate](/img/structure/B3133559.png)
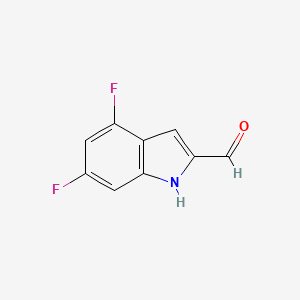


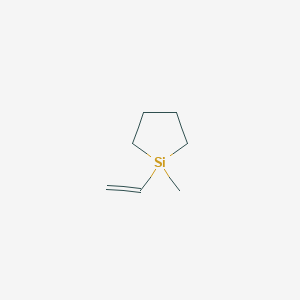


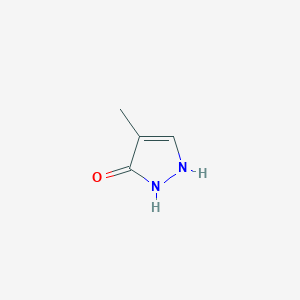
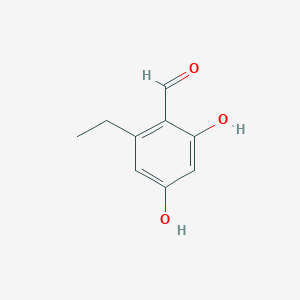
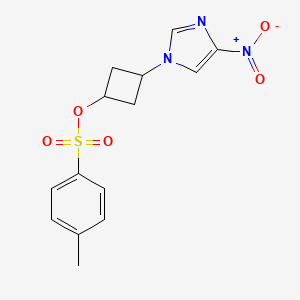
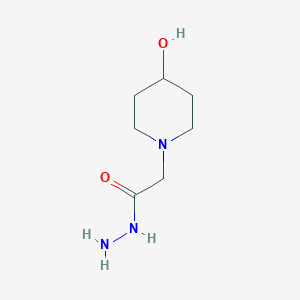
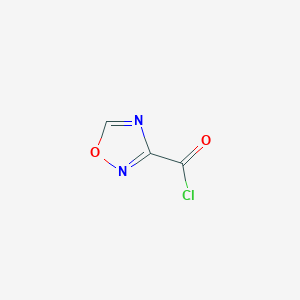
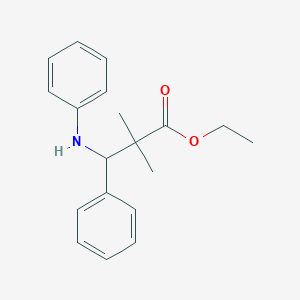
![1-[2-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3133661.png)